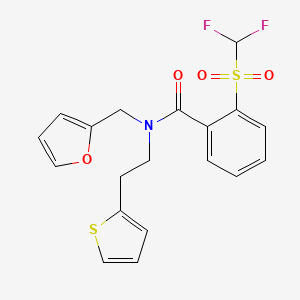
2-((difluoromethyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((difluoromethyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H17F2NO4S2 and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((difluoromethyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a novel chemical entity with potential therapeutic applications. Its unique structural features, including the difluoromethylsulfonyl group, suggest significant biological activity, particularly in the context of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is C21H16F2N2O5S, with a molecular weight of approximately 446.4 g/mol. The presence of the difluoromethylsulfonyl moiety is particularly noteworthy, as this group is known for its ability to enhance the binding affinity to biological targets.
While specific targets for this compound remain largely uncharacterized, the difluoromethylsulfonyl group is often associated with strong interactions with proteins, potentially modulating their activity. This characteristic makes it a candidate for further investigation into its pharmacodynamic properties.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features may exhibit antiviral properties. For example, derivatives of benzamide have shown efficacy against SARS-CoV-2 by inhibiting the main protease (Mpro) of the virus. In particular, related compounds demonstrated low cytotoxicity with CC50 values exceeding 100 μM in cell lines such as Vero and MDCK cells .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related benzamide derivatives have been evaluated using MTT assays. For instance, N-(phenylcarbamoyl)benzamide exhibited significant cytotoxic activity against HeLa cancer cells, with binding studies indicating that it forms stable interactions with target proteins involved in cancer progression . This suggests that our compound may also possess similar anticancer properties.
ADMET Profile
The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile is crucial for assessing the drug-likeness of new compounds. Preliminary predictions indicate favorable intestinal absorption and skin permeability for related benzamide derivatives. For instance:
| Property | Value |
|---|---|
| Intestinal Absorption | 91.436% |
| Skin Permeability | -0.37 log Kp |
| BBB Permeability | 0.115 log BB |
| Renal Excretion | No |
| Hepatotoxicity | No |
These properties suggest good bioavailability and low toxicity risks, which are essential for drug development .
Comparative Studies
Comparative analysis with similar compounds reveals that modifications in functional groups significantly impact biological activity. For example:
| Compound | Biological Activity |
|---|---|
| 2-((trifluoromethyl)sulfonyl)-N-(5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide | Notable antiviral activity |
| 2-((difluoromethyl)sulfonyl)-N-(furan-2-yl)isoxazol-3-yl)methyl)benzamide | Potential anticancer activity observed in preliminary studies |
This comparison underscores the importance of specific substituents in enhancing or diminishing biological effects.
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO4S2/c20-19(21)28(24,25)17-8-2-1-7-16(17)18(23)22(13-14-5-3-11-26-14)10-9-15-6-4-12-27-15/h1-8,11-12,19H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJXFHJIEZZXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














